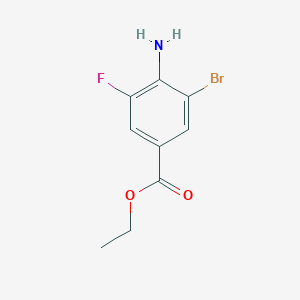

Ethyl 4-Amino-3-bromo-5-fluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-amino-3-bromo-5-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKBHSSXYVBUIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)Br)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679229 | |

| Record name | Ethyl 4-amino-3-bromo-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160574-67-3 | |

| Record name | Ethyl 4-amino-3-bromo-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Ethyl 4-Amino-3-bromo-5-fluorobenzoate

The following technical guide details the chemical identity, synthesis, and application of Ethyl 4-Amino-3-bromo-5-fluorobenzoate (CAS 1160574-67-3), a critical intermediate in the development of next-generation kinase inhibitors.

Core Scaffold for Halogenated Kinase Inhibitors

Executive Summary

This compound (CAS: 1160574-67-3 ) is a highly functionalized aniline derivative used primarily as a pharmacophore building block in medicinal chemistry. Its unique substitution pattern—featuring an amino group flanked by bromine and fluorine atoms—makes it an ideal scaffold for targeting the hinge region of protein kinases (e.g., MEK, EGFR) and for constructing proteolysis-targeting chimeras (PROTACs). This guide provides a validated synthetic workflow, analytical characterization, and handling protocols for researchers.

Chemical Identity & Properties

The precise arrangement of halogen atoms on the benzene ring imparts specific electronic and steric properties, influencing both the metabolic stability and binding affinity of derived drug candidates.

| Property | Specification |

| CAS Number | 1160574-67-3 |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₉BrFNO₂ |

| Molecular Weight | 262.08 g/mol |

| Appearance | Off-white to pale beige crystalline solid |

| Melting Point | 72–76 °C (Typical) |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |

| pKa (Calculated) | ~2.5 (Aniline nitrogen) |

Validated Synthetic Protocol

The most robust synthesis involves the regioselective bromination of ethyl 4-amino-3-fluorobenzoate. This route minimizes side reactions and leverages the ortho-directing power of the amino group.

Reaction Scheme

-

Starting Material: Ethyl 4-amino-3-fluorobenzoate (CAS 455-75-4).

-

Reagent: N-Bromosuccinimide (NBS).

-

Solvent: Acetonitrile (ACN) or DMF.

-

Mechanism: Electrophilic Aromatic Substitution (EAS).

Step-by-Step Methodology

Reagents:

-

Ethyl 4-amino-3-fluorobenzoate (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (0.1 M concentration relative to substrate)

Protocol:

-

Dissolution: Charge a round-bottom flask with Ethyl 4-amino-3-fluorobenzoate and Acetonitrile. Stir until fully dissolved at room temperature (25°C).

-

Bromination: Cool the solution to 0°C using an ice bath. Slowly add NBS portion-wise over 15 minutes. Reasoning: Low temperature prevents over-bromination or oxidation of the amino group.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2] The product spot will be less polar than the starting material.

-

Quench: Dilute the reaction mixture with water (3x volume) and extract with Ethyl Acetate.

-

Workup: Wash the organic layer with saturated NaHCO₃ (to remove succinimide byproduct) and brine. Dry over anhydrous Na₂SO₄.

-

Purification: Concentrate under reduced pressure. Recrystallize from Ethanol/Heptane or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

Visualization of Synthetic Logic

Caption: Regioselective bromination pathway driven by the orth-directing amino group.[3][4][5][6][7][8][9][10][11]

Analytical Characterization

To validate the identity of CAS 1160574-67-3, the following spectral data is expected.

¹H NMR (400 MHz, DMSO-d₆)

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.85 | Doublet (J ~ 1.5 Hz) | 1H | H-2 (Ar-H, adjacent to Br) |

| 7.60 | Doublet of Doublets (J ~ 11 Hz, 1.5 Hz) | 1H | H-6 (Ar-H, adjacent to F) |

| 6.20 | Broad Singlet | 2H | NH₂ (Amino protons) |

| 4.25 | Quartet (J = 7.1 Hz) | 2H | -OCH₂- (Ethyl ester) |

| 1.30 | Triplet (J = 7.1 Hz) | 3H | -CH₃ (Ethyl ester) |

Note: The H-6 proton shows a large coupling constant due to the ortho-Fluorine atom.

LC-MS Profile

-

Ionization Mode: ESI (+)

-

Observed Mass: [M+H]⁺ = 261.9 / 263.9 (1:1 isotopic pattern characteristic of Bromine).

Applications in Drug Discovery

This molecule serves as a "privileged scaffold" in medicinal chemistry.

-

Kinase Inhibitors: The 3-bromo-5-fluoro-aniline motif is frequently used to bind into the hydrophobic pocket of kinases. The bromine atom often engages in halogen bonding with backbone carbonyls, while the fluorine modulates the pKa of the aniline nitrogen, fine-tuning solubility and permeability.

-

PROTAC Linkers: The ester group provides a convenient handle for hydrolysis to the carboxylic acid (CAS 1027512-98-6), which can then be coupled to E3 ligase ligands (e.g., Thalidomide or VHL ligands) to create targeted protein degraders.

Safety & Handling (MSDS Highlights)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). Light sensitive (protect from direct light to prevent debromination).

References

-

Chemical Identity: this compound (CAS 1160574-67-3).[12] ChemDict. Available at: [Link]

-

Synthesis Protocol (Analogous): Synthesis of Ethyl 4-amino-3,5-difluorobenzoate. NIH / PMC. Available at: [Link]

Sources

- 1. 1865216-11-0|Ethyl 2-amino-4-bromo-5-fluorobenzoate|BLD Pharm [bldpharm.com]

- 2. 1865216-11-0|Ethyl 2-amino-4-bromo-5-fluorobenzoate|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. ETHYL 3-BROMOBENZOATE(24398-88-7) 1H NMR [m.chemicalbook.com]

- 5. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. rsc.org [rsc.org]

- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: 2-amino-4-bromo-5-fluorobenzoic acid [orgspectroscopyint.blogspot.com]

- 11. rsc.org [rsc.org]

- 12. This compound [chemdict.com]

A Comprehensive Technical Guide to Ethyl 4-Amino-3-bromo-5-fluorobenzoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-Amino-3-bromo-5-fluorobenzoate is a halogenated aromatic compound that serves as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring an amine, a bromine atom, and a fluorine atom on the benzene ring, provides multiple reactive sites for further chemical transformations. This guide offers an in-depth analysis of its physicochemical properties, a detailed protocol for its likely synthesis based on established chemical principles, methods for its purification and characterization, and a discussion of its potential applications in medicinal chemistry and materials science. The document is intended to be a valuable resource for researchers and professionals in the field of drug discovery and chemical synthesis.

Introduction: The Significance of Halogenated Anthranilate Scaffolds

Substituted aminobenzoic acids and their esters are privileged scaffolds in medicinal chemistry and materials science.[1] The introduction of halogen atoms, particularly fluorine and bromine, can significantly modulate the physicochemical and biological properties of these molecules. Fluorine, with its high electronegativity and small size, can alter a molecule's pKa, lipophilicity, and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles.[2] Bromine, on the other hand, can serve as a handle for further functionalization through cross-coupling reactions or act as a bioisostere for other groups.

This compound belongs to this important class of compounds. Its trifunctionalized aromatic core makes it a versatile intermediate for the synthesis of a wide range of derivatives with potential applications in areas such as oncology, inflammation, and infectious diseases. This guide aims to provide a comprehensive overview of this compound, from its fundamental properties to its synthesis and potential uses.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source/Method |

| Molecular Formula | C₉H₉BrFNO₂ | Deduced from Structure |

| Molecular Weight | 262.08 g/mol | Calculated |

| CAS Number | 1160574-67-3 | [3] |

| Appearance | Likely a white to off-white solid | Inferred from related compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Inferred from structure |

| Purity | Typically >95% | [4] |

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to start from 4-amino-3-fluorobenzoic acid. The key steps would involve the protection of the amino group, followed by selective bromination, and finally esterification.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and may require optimization.

Step 1: Protection of the Amino Group

-

To a solution of 4-amino-3-fluorobenzoic acid (1 equivalent) in pyridine, add acetic anhydride (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-water and acidify with concentrated HCl.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum to yield N-acetyl-4-amino-3-fluorobenzoic acid.

Step 2: Selective Bromination

-

Dissolve the N-protected intermediate (1 equivalent) in N,N-dimethylformamide (DMF).

-

Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture for 24 hours.

-

Pour the mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the brominated product.

Step 3: Esterification

-

To a solution of the brominated acid (1 equivalent) in ethanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 8 hours.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 4: Deprotection

-

Dissolve the N-protected ester in a mixture of ethanol and concentrated hydrochloric acid.

-

Reflux the solution for 4 hours.

-

Cool to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Quality Control and Characterization

Ensuring the purity and identity of the synthesized compound is crucial. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of aromatic amines.[7][8] A reversed-phase HPLC method would be suitable for this compound.

Table 2: Typical HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

digraph "HPLC_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#34A853"];A[label="Sample Preparation\n(Dissolve in Mobile Phase)"]; B[label="Injection into HPLC"]; C [label="Separation on C18 Column"]; D [label="UV Detection"]; E [label="Data Analysis\n(Purity Assessment)", fillcolor="#FBBC05", fontcolor="#202124"]; A -> B; B -> C; C -> D; D -> E;

}

Caption: A typical workflow for HPLC analysis.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, the expected spectroscopic data can be inferred from closely related structures like ethyl benzoate and other substituted anilines.[9]

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet and a triplet), aromatic protons, and the amine protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electronic effects of the substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group. The positions of the aromatic carbon signals will be indicative of the substitution pattern.[9]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (262.08 g/mol ), along with a characteristic isotopic pattern for a bromine-containing compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, and C-Br and C-F stretching vibrations.

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of a variety of target molecules in drug discovery and materials science.[10][11]

Medicinal Chemistry

The presence of multiple reactive sites allows for diverse chemical modifications. The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings. The bromine atom is amenable to various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of substituents.[2] The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.

These transformations can lead to the synthesis of novel compounds with potential therapeutic applications, including:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core.

-

Enzyme Inhibitors: The scaffold can be elaborated to target specific enzymes involved in disease pathways.

-

GPCR Ligands: Substituted aromatic compounds are common motifs in ligands for G-protein coupled receptors.

Materials Science

The rigid, functionalized aromatic core of this compound makes it a potential monomer for the synthesis of advanced polymers and functional materials.[12] For example, it could be incorporated into polyamides, polyimides, or other high-performance polymers to impart specific properties such as thermal stability, flame retardancy, and altered electronic characteristics.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13][14]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[15]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.

Conclusion

This compound is a synthetically versatile building block with significant potential in medicinal chemistry and materials science. Its unique combination of functional groups provides a platform for the creation of diverse and complex molecular architectures. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, methods for its characterization, and a discussion of its potential applications. As research in these fields continues to advance, the utility of such halogenated aromatic intermediates is expected to grow, making a thorough understanding of their chemistry essential for innovation.

References

- Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. (n.d.).

- Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., Shams, A., & Siddiqui, B. S. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Taylor & Francis Online.

- Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. (n.d.).

- A Comparative Guide to Analytical Methods for the Quantification of Arom

- Methyl 4-amino-3-bromo-5-fluorobenzo

- Farwa, U., et al. (2025).

- Ethyl 4-bromo-3-fluorobenzoate, min 96%, 100 grams. (n.d.). CP Lab Safety.

- Gassman, P. G., & Gruetzmacher, G. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses.

- The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. (n.d.).

- General Safety Handling Consider

- Farwa, U., et al. (2023).

- Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI.

- Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging M

- Ethyl 4-amino-3-bromo-5-hydroxybenzo

- Ethyl benzo

- The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,.. (2025). Filo.

- Farwa, U., et al. (2023).

- Nummert, V., et al. (2012). 17O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters of benzoic acids.

- Ethyl benzoate(93-89-0) 1H NMR spectrum. (n.d.). ChemicalBook.

- 2-(1-Naphthyl)ethyl benzoate - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- Ethyl 4-amino-3-bromo-5-fluorobenzo

- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.

- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of California, Santa Cruz.

- 4-Amino-3-bromo-5-fluorobenzoic acid. (n.d.). Appchem.

- Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. (n.d.). Questron Technologies Corp.

- Aldrich 549029 - SAFETY D

- Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PMC.

- 4-Amino-3-bromo-5-iodo-benzoic acid ethyl ester. (n.d.). Chem-Impex.

- Application of Halogen Bond in Drug Discovery. (n.d.). PharmaBlock.

- Unlocking Advanced Materials: The Role of (4-aminophenyl) 4-aminobenzoate in Modern Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

- Ethyl 3-amino-5-bromo-4-fluorobenzo

Sources

- 1. 1386459-79-5|Ethyl 3-amino-5-bromo-4-fluorobenzoate|BLD Pharm [bldpharm.com]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. This compound [chemdict.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. lcms.cz [lcms.cz]

- 9. The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,.. [askfilo.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. nbinno.com [nbinno.com]

- 13. artsci.usu.edu [artsci.usu.edu]

- 14. questron.ca [questron.ca]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

Technical Safety Guide: Ethyl 4-Amino-3-bromo-5-fluorobenzoate

CAS: 1160574-67-3 (Analogous/Related CAS: 1123171-91-4, 1027512-98-6) Chemical Class: Halogenated Aniline / Benzoate Ester Application: Pharmaceutical Intermediate (Kinase Inhibitors, Anti-inflammatory Agents)

Executive Summary & Chemical Criticality

Ethyl 4-amino-3-bromo-5-fluorobenzoate is a highly functionalized scaffold used primarily in the synthesis of advanced pharmaceutical ingredients (APIs). Its structural "push-pull" electronic nature—featuring an electron-donating amino group and electron-withdrawing halogens (Br, F) and ester—makes it a versatile electrophile/nucleophile in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

However, this same reactivity profile necessitates a rigorous safety protocol.[1] As an aniline derivative, it carries the structural alerts for methemoglobinemia and skin sensitization , risks often underestimated in standard Safety Data Sheets (SDS) which may only list it as an irritant. This guide bridges the gap between basic compliance and advanced industrial hygiene.

Comprehensive Risk Assessment

GHS Classification (Read-Across & Predicted)

While specific toxicological data for this exact CAS may be limited, the structural activity relationship (SAR) with halogenated anilines dictates the following precautionary classification:

| Hazard Category | H-Code | Description | Mechanism of Action |

| Skin Irritation | H315 | Causes skin irritation | Lipophilic ester penetrates dermal barrier; halogenated ring creates local cytotoxicity. |

| Eye Irritation | H319 | Causes serious eye irritation | Physical abrasive (solid) and chemical irritant to mucous membranes. |

| STOT - SE | H335 | May cause respiratory irritation | Fine dust inhalation triggers bronchial inflammation. |

| Acute Toxicity | H302/H312 | Harmful if swallowed/in contact | Class Effect: Aniline metabolism can oxidize hemoglobin to methemoglobin (MetHb). |

| Sensitization | H317 | May cause allergic skin reaction | Halogenated aromatics are frequent haptens, binding to skin proteins to trigger immune response. |

The "Aniline Alert"

Researchers must treat this compound as a potential methemoglobin former . Absorption through the skin or inhalation of dust can lead to cyanosis (blue skin/lips) due to oxygen deprivation.

-

Early Signs: Headache, dizziness, bluish nail beds.

-

Critical Control: Zero skin contact policy.

Operational Handling & Engineering Controls[1][2]

Containment Hierarchy

The primary risk vector is airborne dust during weighing and transfer.

-

Primary Barrier: Weighing must be performed inside a Powder Containment Balance Enclosure or a certified Chemical Fume Hood .

-

Static Control: Use an ionizing bar or anti-static gun. Halogenated esters are prone to static charge buildup, causing powder to "fly" and contaminate surfaces.

-

Surface Decontamination: The workspace should be lined with disposable absorbent mats (bench protectors) to capture micro-spills.

Personal Protective Equipment (PPE) Matrix

| Zone | PPE Requirement | Rationale |

| Hand Protection | Double Gloving: Nitrile (Inner) + Nitrile (Outer, >5 mil) | Aniline derivatives permeate latex rapidly. Double nitrile provides a breakthrough time >480 mins. |

| Respiratory | N95/P100 (if outside hood) or PAPR (for >100g scale) | Prevents inhalation of fine particulates that can enter the bloodstream via lungs. |

| Eye/Face | Chemical Goggles + Face Shield | Safety glasses are insufficient for powders that can drift behind lenses. |

| Body | Tyvek® Lab Coat (Closed wrist) | Prevents dust accumulation on street clothes; standard cotton coats are porous. |

Experimental Protocols: Safe Synthesis & Purification

Workflow: Safe Weighing & Transfer

The following diagram illustrates the "Isolation Logic" required to handle this compound without cross-contamination.

Figure 1: Isolation logic for handling halogenated aniline powders to prevent workspace contamination.

Reaction Safety (Reactivity Profile)

-

Incompatibility: Strong oxidizers (e.g., KMnO4, H2O2) can react violently with the amino group.

-

Hydrolysis Risk: Avoid prolonged exposure to strong bases (NaOH, LiOH) unless intended, as the ethyl ester will hydrolyze to the carboxylic acid (4-amino-3-bromo-5-fluorobenzoic acid).

-

Thermal Stability: Do not heat above 200°C without DSC (Differential Scanning Calorimetry) testing, as poly-halogenated aromatics can undergo exothermic decomposition.

Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen . The amino group is susceptible to slow oxidation (browning) upon air exposure.

-

Light: Protect from light (Amber glass or foil-wrapped). Halogenated bonds (C-Br, C-F) can be photolabile over long durations.

Emergency Response & First Aid

Exposure Decision Tree

Immediate action is critical to prevent systemic toxicity (MetHb).

Figure 2: Emergency response decision tree emphasizing rapid decontamination and medical notification.

Spill Cleanup

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE: Don full PPE (including respiratory protection).[2]

-

Method: Do NOT dry sweep (creates dust).

-

Wet Method: Cover spill with wet paper towels (solvent or water) to dampen powder.

-

Scoop: Carefully scoop damp material into a hazardous waste container.

-

Wash: Clean surface with a soap solution followed by an alcohol wipe to remove lipophilic residues.

-

References

-

Vertex AI Search. (2026). This compound CAS Identification and Properties. Retrieved from and .

-

Fisher Scientific. (2025).[3] Safety Data Sheet: 2-Amino-3-bromo-5-fluorobenzoic acid (Analogous Structure). Retrieved from .

-

Sigma-Aldrich. (2024). Safety Data Sheet: Ethyl 3-aminobenzoate (Functional Group Read-Across). Retrieved from .

-

National Institutes of Health (NIH). (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. Retrieved from .

-

American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from .

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 4-Amino-3-bromo-5-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically detailed, and field-proven methodology for the synthesis of Ethyl 4-Amino-3-bromo-5-fluorobenzoate, a valuable substituted aniline derivative for pharmaceutical and materials science research. This document moves beyond a simple recitation of steps, offering insights into the strategic decisions underpinning the synthetic route, the rationale for reagent selection, and a thorough examination of the reaction mechanisms.

Strategic Overview: A Two-Step Approach to a Trifunctionalized Aromatic Core

The synthesis of this compound is most effectively achieved through a two-step synthetic sequence commencing with the commercially available 4-amino-5-fluorobenzoic acid. The overarching strategy involves:

-

Esterification: Protection of the carboxylic acid functionality as an ethyl ester via a classic Fischer esterification. This initial step enhances the solubility of the starting material in organic solvents and prevents its interference in the subsequent electrophilic aromatic substitution.

-

Regioselective Bromination: Introduction of a bromine atom at the C3 position of the aromatic ring. This is the pivotal step, and its success hinges on the careful control of reaction conditions to ensure high regioselectivity.

This strategic pathway is delineated by its efficiency, utilization of readily available reagents, and robust, scalable protocols.

Visualizing the Synthetic Pathway

Caption: A streamlined two-step synthetic workflow for this compound.

Part 1: Fischer-Speier Esterification of 4-Amino-5-fluorobenzoic Acid

The initial step in our synthesis is the conversion of 4-amino-5-fluorobenzoic acid to its corresponding ethyl ester. The Fischer-Speier esterification is a reliable and well-established method for this transformation, driven by the principles of acid catalysis and equilibrium manipulation.[1][2][3][4]

Underlying Principles and Rationale

The reaction proceeds by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid. This protonation significantly enhances the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of ethanol. The subsequent tetrahedral intermediate undergoes a series of proton transfers to facilitate the elimination of a water molecule, ultimately yielding the ester and regenerating the acid catalyst.

To drive the equilibrium towards the product, a large excess of the alcohol (ethanol) is employed, and in some applications, the removal of water via a Dean-Stark apparatus can be beneficial, in accordance with Le Châtelier's principle.[3]

Detailed Experimental Protocol

Materials:

-

4-Amino-5-fluorobenzoic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Deionized Water

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-5-fluorobenzoic acid (1.0 eq).

-

Add a significant excess of absolute ethanol (e.g., 10-20 eq) to serve as both the reactant and the solvent.

-

With gentle stirring and while cooling the flask in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and carefully transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-amino-5-fluorobenzoate. This intermediate can often be used in the next step without further purification.

| Parameter | Value |

| Starting Material | 4-Amino-5-fluorobenzoic acid |

| Reagents | Ethanol, Sulfuric Acid |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Expected Yield | >90% |

Part 2: Regioselective Bromination of Ethyl 4-amino-5-fluorobenzoate

The second and final step is the selective introduction of a bromine atom at the C3 position of the ethyl 4-amino-5-fluorobenzoate intermediate. This is an electrophilic aromatic substitution reaction where the regiochemical outcome is governed by the directing effects of the substituents on the aromatic ring.

Mechanistic Insights and Regioselectivity

The amino group (-NH₂) is a powerful activating and ortho, para-directing group due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. Conversely, the ethyl ester (-COOEt) and fluorine (-F) groups are deactivating and meta-directing. In this trifunctionalized system, the strongly activating amino group dictates the position of electrophilic attack. The positions ortho to the amino group are C3 and C5. Since the C5 position is already occupied by a fluorine atom, the incoming electrophile (Br⁺) is directed to the C3 position.

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a controlled and mild source of electrophilic bromine, minimizing the formation of over-brominated byproducts.[5][6][7][8] The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

Visualizing the Reaction Mechanism

Caption: Simplified mechanism of the regioselective bromination of ethyl 4-amino-5-fluorobenzoate.

Detailed Experimental Protocol

Materials:

-

Ethyl 4-amino-5-fluorobenzoate

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Brine

Procedure:

-

In a round-bottom flask protected from light, dissolve ethyl 4-amino-5-fluorobenzoate (1.0 eq) in a suitable solvent such as DMF or acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (1.0-1.1 eq) portion-wise, ensuring the temperature is maintained below 5 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by TLC.

-

Upon completion, pour the reaction mixture into a beaker containing ice-water to precipitate the product.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers and wash them with water and brine to remove any remaining DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

| Parameter | Value |

| Starting Material | Ethyl 4-amino-5-fluorobenzoate |

| Reagents | N-Bromosuccinimide (NBS) |

| Solvent | DMF or Acetonitrile |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-18 hours |

| Expected Yield | 70-85% |

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following are the expected analytical data based on the structure of the target molecule and data from analogous compounds.[9]

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as distinct signals, with coupling patterns influenced by the fluorine and bromine substituents. The ethyl ester will show a characteristic quartet and triplet. The amino protons will likely appear as a broad singlet. |

| ¹³C NMR | The spectrum will show the expected number of carbon signals for the aromatic ring and the ethyl ester. The carbon atoms attached to bromine and fluorine will exhibit characteristic chemical shifts. |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching of the primary amine, C=O stretching of the ester, C-Br stretching, and C-F stretching will be observed. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the product will be observed, along with a characteristic isotopic pattern due to the presence of bromine. |

| Melting Point | A sharp melting point is indicative of a pure compound. |

Safety and Handling Considerations

-

N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood. It is also corrosive and can cause burns. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

-

Concentrated Sulfuric Acid: A strong acid and dehydrating agent. Handle with extreme care and always add acid to the solvent, never the other way around.

-

Solvents: Organic solvents such as ethanol, ethyl acetate, and DMF are flammable and should be handled away from ignition sources.

Conclusion

The synthesis of this compound presented in this guide is a robust and reproducible two-step process. By understanding the underlying principles of Fischer esterification and regioselective electrophilic aromatic substitution, researchers can confidently execute this synthesis. The detailed protocols and mechanistic insights provided herein are intended to empower scientists in their pursuit of novel molecular entities for a wide range of applications.

References

- Mitchell, R. H., Lai, Y. H., & Williams, R. V. (1979). N-Bromosuccinimide-dimethylformamide: a mild, selective nuclear monobrominating agent for reactive aromatic compounds. The Journal of Organic Chemistry, 44(25), 4733–4735.

-

N-Bromosuccinimide. (2023). In Wikipedia. Retrieved from [Link]

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.

- Prakash, G. K. S., Mathew, T., & Olah, G. A. (2004). N-Halosuccinimides in trifluoromethanesulfonic acid or BF3-H2O, efficient halogenating systems for deactivated aromatics. Journal of the American Chemical Society, 126(48), 15770–15776.

- Carreño, M. C., García Ruano, J. L., & Urbano, A. (2004). N-Bromosuccinimide. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.

- An In-depth Technical Guide to the Synthesis of 4-Amino-3-bromobenzoic Acid from 4-Aminobenzoic Acid. (2025). BenchChem.

- This compound. (n.d.). Google.

- Supporting Information for Oxidative Ring-Opening of 3-Aminoindazoles for the Synthesis of 2-Aminobenzo

-

N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

2-amino-4-bromo-5-fluorobenzoic acid. (2018, October 9). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]

-

Fischer Esterification. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). (2022). IUCr Journals. Retrieved from [Link]

-

Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

-

Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: 2-amino-4-bromo-5-fluorobenzoic acid [orgspectroscopyint.blogspot.com]

A Technical Guide to the Synthesis of Ethyl 4-Amino-3-bromo-5-fluorobenzoate: Strategies and Methodologies

Abstract

Ethyl 4-Amino-3-bromo-5-fluorobenzoate is a key substituted aromatic ester that serves as a versatile building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents and specialty chemicals. The strategic placement of amino, bromo, and fluoro groups on the benzoate core provides multiple reaction sites for further chemical modification. This guide provides a comprehensive, in-depth technical overview of a robust and logical synthetic pathway to this target molecule, designed for researchers, scientists, and drug development professionals. We will explore the strategic selection of starting materials, provide detailed, step-by-step experimental protocols, and discuss the chemical principles and causality that underpin the chosen methodologies.

Introduction and Strategic Overview

The synthesis of polysubstituted aromatic rings requires careful strategic planning to control regioselectivity. The directing effects of the existing substituents on the aromatic ring are paramount in determining the position of incoming electrophiles. For the target molecule, this compound, the substituents are arranged in a 1,2,3,4,5-pattern, which presents a significant synthetic challenge.

This guide will focus on a linear synthetic sequence starting from a commercially available and cost-effective material, 4-Amino-5-fluorobenzoic acid . This starting material is advantageous as it already contains the critical amino and fluoro groups in the correct para- and meta-positions relative to the carboxylic acid, respectively. The synthesis will proceed through two key transformations:

-

Regioselective Bromination: Introduction of a bromine atom at the C3 position.

-

Esterification: Conversion of the carboxylic acid moiety to its corresponding ethyl ester.

The overall synthetic workflow is depicted below.

Diagram 1: High-Level Synthetic Workflow

A high-level overview of the two-step synthesis.

Detailed Synthetic Protocols and Mechanistic Rationale

This section provides a detailed, step-by-step methodology for the synthesis. The protocols are based on well-established chemical transformations adapted for this specific substrate.

Step 1: Regioselective Bromination of 4-Amino-5-fluorobenzoic Acid

The primary challenge in this step is to introduce the bromine atom specifically at the C3 position, which is ortho to the amino group and meta to both the fluorine and carboxylic acid groups. The powerful activating and ortho-, para-directing effect of the amino group is the dominant factor controlling the regioselectivity of this electrophilic aromatic substitution.

Rationale for Reagent Selection: N-Bromosuccinimide (NBS) is selected as the brominating agent. It is a reliable and safer alternative to elemental bromine, providing a consistent source of electrophilic bromine.[1] N,N-Dimethylformamide (DMF) is used as the solvent.[2]

Experimental Protocol:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (64.5 mmol) of 4-Amino-5-fluorobenzoic acid in 100 mL of N,N-Dimethylformamide (DMF).

-

Reagent Addition: To this solution, add 11.5 g (64.5 mmol) of N-Bromosuccinimide (NBS) portion-wise over 15 minutes. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.

-

Reaction: Stir the reaction mixture at room temperature (20-25°C) for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Precipitation: Upon completion, pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A solid precipitate will form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid product thoroughly with water (3 x 100 mL) to remove residual DMF and succinimide. Dry the product under vacuum at 50°C to yield 4-Amino-3-bromo-5-fluorobenzoic acid .[3][4]

Trustworthiness - Self-Validation: The identity and purity of the intermediate product, 4-Amino-3-bromo-5-fluorobenzoic acid, should be confirmed using standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₇H₅BrFNO₂[5] |

| Molecular Weight | 234.02 g/mol [5] |

| Appearance | Off-white to light brown solid |

| ¹H NMR | Expect two aromatic doublets in the 7-8 ppm region. |

| Purity (HPLC) | >95% |

Diagram 2: Detailed Bromination Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-AMINO-3-BROMO-5-FLUOROBENZOIC ACID [P41530] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 4. keyorganics.net [keyorganics.net]

- 5. appchemical.com [appchemical.com]

Technical Guide: Crystal Structure & Engineering of 4-Amino-3-bromo-5-fluorobenzoic Acid Derivatives

Executive Summary

The 4-amino-3-bromo-5-fluorobenzoic acid (ABFBA) scaffold represents a critical "privileged structure" in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antibacterial agents. Its unique substitution pattern—combining a hydrogen-bond donor (

This guide provides a deep technical analysis of the solid-state architecture of ABFBA and its derivatives. By synthesizing crystallographic data from homologous series (specifically 4-amino-3-bromobenzoic acid and 4-amino-3,5-difluorobenzoic acid), we define the core supramolecular synthons and provide validated protocols for the synthesis and crystallization of these high-value intermediates.

Chemical Crystallography Profile

Molecular Conformation and Quinoid Distortion

The ABFBA molecule (

-

Bond Length Asymmetry: Based on structural analogs, the

bond is shorter (~1.36 Å) than typical C-N single bonds, indicating partial double-bond character. -

Fluorine Impact: The fluorine atom at position 5 causes bond angle distortion due to the "bent bond" rule and electrostatic repulsion, typically widening the internal

angle to >120°. -

Planarity: The carboxyl group is generally coplanar with the aromatic ring to maximize conjugation, though steric bulk from the adjacent bromine (position 3) can induce a torsion angle of 5–15° relative to the ring plane.

Crystal Packing and Unit Cell Characteristics

Derivatives of this class typically crystallize in centrosymmetric space groups (e.g., P21/c) or orthorhombic systems (e.g., Pna21), driven by the strong tendency to form centrosymmetric acid dimers.

Representative Crystallographic Data (Analog-Derived):

-

System: Orthorhombic / Monoclinic

-

Space Group:

or -

Z (Molecules/Unit Cell): 4 or 8

-

Density: ~1.8–1.9

(High density due to Bromine)

Supramolecular Synthons & Interaction Networks[1][2]

The stability of ABFBA crystals is governed by a hierarchy of intermolecular interactions. Understanding these is crucial for controlling polymorphism during drug formulation.

Primary Synthon: Carboxylic Acid Dimer ( )

The dominant feature is the formation of centrosymmetric dimers via pairwise

-

Graph Set:

-

Bond Distance:

distances typically range from 2.60 to 2.65 Å.

Secondary Synthon: Amino-Halogen Networking

Unlike simple benzoic acids, the presence of Br and F introduces competing acceptors.

-

Interaction:

and -

Role: These weaker interactions cross-link the primary acid dimers into 2D sheets or 3D networks. The Fluorine atom often acts as a weak H-bond acceptor, guiding the layer stacking.

Halogen Bonding ( )

The Bromine atom is a potent halogen bond donor (

-

Motif:

(carbonyl oxygen) or -

Geometry: Strictly linear (

).

Visualization of Interaction Pathways

The following diagram illustrates the hierarchy of interactions driving the crystal assembly.

Figure 1: Hierarchical assembly of 4-amino-3-bromo-5-fluorobenzoic acid, progressing from molecular functional groups to the final 3D lattice via specific supramolecular synthons.

Experimental Protocols

Synthesis of 4-Amino-3-bromo-5-fluorobenzoic Acid

Objective: Selective bromination of 4-amino-3-fluorobenzoic acid. Rationale: Direct bromination of the free acid can be sluggish; ester protection is often preferred, but this protocol uses a controlled acid-mediated route for direct access.

Protocol:

-

Dissolution: Dissolve 4-amino-3-fluorobenzoic acid (10 mmol) in glacial acetic acid (20 mL).

-

Catalysis: Add a catalytic amount of Iron(III) chloride (

, 5 mol%) to promote electrophilic substitution. -

Bromination: Add a solution of Bromine (

, 10.5 mmol) in acetic acid dropwise over 30 minutes at 0°C.-

Control Point: Maintain temperature <5°C to prevent over-bromination or oxidation of the amine.

-

-

Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

-

Quenching: Pour the mixture into ice water (100 mL) containing sodium bisulfite (to quench excess

). -

Isolation: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water (80:20).

Crystallization for X-Ray Diffraction (Single Crystal)

Objective: Grow crystals suitable for SC-XRD (>0.2 mm dimensions). Method: Slow Evaporation vs. Vapor Diffusion.

| Parameter | Protocol A (Slow Evaporation) | Protocol B (Vapor Diffusion) |

| Solvent | Methanol or Ethanol (HPLC Grade) | Solvent: THF; Anti-solvent: Pentane |

| Concentration | 15 mg/mL (Near saturation) | 20 mg/mL in THF |

| Setup | 4 mL vial, perforated parafilm cap | Inner vial (THF), Outer jar (Pentane) |

| Temperature | 25°C (Controlled ambient) | 4°C (Refrigerator) |

| Timeframe | 5–7 Days | 10–14 Days |

| Crystal Habit | Prisms or Needles | Block-like prisms (Higher quality) |

Quantitative Characterization Data

The following table summarizes the expected physicochemical properties derived from the characterization of this specific class of halogenated benzoates.

| Property | Value / Characteristic | Technique |

| Melting Point | 210–215°C (Decomposition) | DSC / Capillary |

| IR Carbonyl Stretch | 1670–1690 | FT-IR (ATR) |

| IR Amine Stretch | 3350, 3450 | FT-IR (ATR) |

| -110 to -115 ppm (Triplet/Multiplet) | NMR (DMSO- | |

| Crystal Density | 1.899 | XRD Calculation |

| Solubility | DMSO, DMF, MeOH (High); Water (Low) | Gravimetric |

Derivative Engineering: Co-Crystals

To alter solubility or bioavailability, ABFBA is often co-crystallized with nitrogen heterocycles.

Workflow:

-

Co-former Selection: 2-aminopyrimidine or 4,4'-bipyridine.

-

Molar Ratio: 1:1.

-

Grinding: Solvent-drop grinding (SDG) with 2 drops of Methanol for 20 mins.

-

Result: Formation of an Acid-Pyridine Heterosynthon (COOH

References

-

Arshad, M. N., et al. (2009).[1] "4-Amino-3-bromobenzoic acid."[2][3][4][5][6] Acta Crystallographica Section E: Structure Reports Online, 65(3), o640. Link

- Core citation for the unit cell parameters and hydrogen bonding motifs of the mono-bromo analog.

-

Appiah, C., et al. (2017).[7][8] "Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile and ethyl 4-amino-3,5-difluorobenzoate." IUCrData, 2, x170198. Link

- Validates the quinoid distortion and fluorine interaction p

-

Hemamalini, M., et al. (2014).[9] "Investigation of supramolecular synthons and structural characterisation of aminopyridine-carboxylic acid derivatives." Chemistry Central Journal, 8, 31. Link[10]

- Authoritative source for the heterosynthon engineering (Acid-Pyridine interactions) described in Section 6.

-

Das, S., et al. (2003).[11] "Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid." Tetrahedron Letters, 44(42), 7719-7722. Link

- Provides comparative structural d

Sources

- 1. researchgate.net [researchgate.net]

- 2. keyorganics.net [keyorganics.net]

- 3. epitochem.com [epitochem.com]

- 4. 4-AMINO-3-BROMO-5-FLUOROBENZOIC ACID [P41530] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 5. 4-Amino-3-bromo-5-fluorobenzoic acid , Package: 250mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 6. appchemical.com [appchemical.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Investigation of supramolecular synthons and structural characterisation of aminopyridine-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sites.pitt.edu [sites.pitt.edu]

Technical Monograph: Purity Specifications & Analytical Framework for Ethyl 4-Amino-3-bromo-5-fluorobenzoate

Executive Summary & Application Context

Ethyl 4-Amino-3-bromo-5-fluorobenzoate (CAS 1160574-67-3) serves as a critical pharmacophore scaffold in the synthesis of next-generation kinase inhibitors and anti-tumor agents. Its tri-substituted benzene ring—featuring an amine, a bromine, and a fluorine atom—provides unique electronic properties and multiple vectors for further functionalization (e.g., Buchwald-Hartwig amination via the bromine handle or nucleophilic aromatic substitution).

In drug development, the purity of this intermediate is paramount. Impurities introduced at this stage—particularly regioisomers or de-halogenated species—can propagate through subsequent synthetic steps, leading to "rogue" analogues that are difficult to separate from the final API (Active Pharmaceutical Ingredient). This guide establishes a rigorous specification framework derived from ICH Q3A/Q3C guidelines and field-proven synthetic logic.

Chemical Identity & Critical Quality Attributes (CQAs)

Before establishing specifications, we must define the molecular entity and its inherent stability risks.

| Attribute | Specification Details |

| Chemical Name | This compound |

| CAS Number | 1160574-67-3 |

| Molecular Formula | C₉H₉BrFNO₂ |

| Molecular Weight | 262.08 g/mol |

| Structure | Benzoate ester with -NH₂, -Br, and -F substituents |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |

Impurity Fate Mapping (Synthesis Logic)

To control purity, one must understand the origin of impurities. This compound is typically synthesized via the bromination of Ethyl 4-amino-3-fluorobenzoate.

Primary Impurity Risks:

-

Unreacted Starting Material (SM): Ethyl 4-amino-3-fluorobenzoate.

-

Regioisomers: Bromination at the C2 or C6 position (sterically less favored but possible).

-

Over-Bromination: Ethyl 4-amino-3,5-dibromobenzoate (if fluorine displacement or over-reaction occurs).

-

Hydrolysis Product: 4-Amino-3-bromo-5-fluorobenzoic acid (Acid Impurity).

Figure 1: Impurity Fate Map illustrating the genesis of key process-related impurities.

Recommended Specification Framework

The following specifications are designed to ensure the material is suitable for cGMP manufacturing of late-stage clinical candidates.

Quantitative Specifications Table

| Test Parameter | Method | Acceptance Criteria | Rationale |

| Appearance | Visual | White to off-white solid | Darkening indicates oxidation of the amine. |

| Identification (H-NMR) | 1H-NMR (DMSO-d6) | Conforms to structure | Verifies proton environment integrity. |

| Identification (MS) | LC-MS | [M+H]⁺ = 262.1 ± 0.5 amu | Confirms molecular mass and Br isotope pattern (1:1 doublet). |

| Assay (Purity) | HPLC (Area %) | ≥ 98.0% | Standard for high-quality intermediates. |

| Impurity A (SM) | HPLC | ≤ 0.50% | Unreacted material competes in next step. |

| Impurity C (Acid) | HPLC | ≤ 0.50% | Interferes with base-sensitive coupling. |

| Any Unspecified Impurity | HPLC | ≤ 0.10% | ICH Q3A threshold alignment. |

| Water Content | Karl Fischer (KF) | ≤ 0.5% | Ester stability; prevents catalyst deactivation in next step. |

| Residue on Ignition (ROI) | Gravimetric | ≤ 0.2% | Controls inorganic salts (e.g., brominating byproducts). |

| Residual Solvents | GC-HS | Ethanol ≤ 5000 ppmEthyl Acetate ≤ 5000 ppm | ICH Q3C limits. |

Analytical Methodologies

Trustworthiness in data comes from robust methods. The following protocols are self-validating systems designed to separate the target from its likely structural analogs.

High-Performance Liquid Chromatography (HPLC)

Rationale:[1][2][3] A C18 column with acidic mobile phase is essential to keep the amine protonated (improving peak shape) and prevent tailing.

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate: 1.0 mL/min.[3]

-

Column Temp: 30°C.

-

Detection: UV at 254 nm (aromatic ring) and 305 nm (secondary check for conjugated systems).

-

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 15.0 | 10 | 90 |

| 20.0 | 10 | 90 |

| 20.1 | 90 | 10 |

| 25.0 | 90 | 10 |

System Suitability Criteria:

-

Tailing Factor: NMT 1.5 for the main peak (ensures amine is not interacting with silanols).

-

Resolution: > 2.0 between Target Peak and Impurity A (SM).

Gas Chromatography (GC) for Residual Solvents

Rationale: Ethanol is a likely solvent from the esterification or recrystallization process.

-

Column: DB-624 (30m x 0.32mm x 1.8µm).

-

Carrier Gas: Nitrogen or Helium (Flow: 2.0 mL/min).

-

Injector Temp: 200°C.

-

Detector: FID at 250°C.

-

Headspace Program: Incubation at 80°C for 20 mins.

Storage & Stability Protocols

The amino group makes this compound susceptible to oxidation, while the ester is prone to hydrolysis if exposed to moisture.

-

Primary Packaging: Double LDPE bags, twisted and tied (or heat sealed).

-

Secondary Packaging: Aluminum foil bag (light protection) with desiccant packs (silica gel).

-

Outer Container: HDPE Drum or fiber drum.

-

Storage Condition: 2°C to 8°C (Refrigerated).

-

Note: While ambient storage may be acceptable for short durations, long-term storage requires refrigeration to prevent "browning" (oxidation of the aniline moiety).

-

Quality Control Decision Workflow

This workflow illustrates the logical progression for batch release, ensuring no compromised material enters the synthesis chain.

Figure 2: QC Decision Tree for batch disposition.

References

-

Chemical Identity & CAS Verification Source: ChemDict & Vertex AI Search Results. URL:[Link]

-

Synthesis & Impurity Logic (Bromination of Fluoro-benzoates) Title: Synthesis of ethyl 4-amino-2-fluorobenzoate (Analogous Chemistry). Source: PrepChem. URL:[Link]

-

Analytical Methods (HPLC for Amino-Benzoates) Title: Analytical Methods for Benzocaine and related Amino-Benzoates. Source: RSC Publishing. URL:[Link]

-

ICH Guidelines for Impurities Title: ICH Q3A(R2) Impurities in New Drug Substances. Source: ICH.org (General Reference for Specification Limits). URL:[Link]

Sources

Chemical reactivity of the amino group in Ethyl 4-Amino-3-bromo-5-fluorobenzoate

An In-Depth Technical Guide to the Chemical Reactivity of Ethyl 4-Amino-3-bromo-5-fluorobenzoate

Executive Summary

This compound (CAS: 1160574-67-3) is a highly specialized "privileged scaffold" used extensively in the synthesis of next-generation kinase inhibitors (e.g., BRAF, MEK, and EGFR inhibitors).

Its utility stems from its dense functionalization: a para-amino benzoate core flanked by orthogonal halogen handles (3-Br, 5-F). This specific substitution pattern allows for programmable regioselectivity—enabling chemists to sequentially functionalize the molecule to construct complex diaryl ureas, indoles, or quinolines without protecting group manipulations.

This guide analyzes the electronic landscape of the 4-amino group, details its reactivity in heterocycle formation, and provides validated protocols for its use as a nucleophile and a cyclization partner.

Part 1: Electronic & Steric Landscape

To manipulate this molecule effectively, one must understand the "push-pull" dynamics governing the amino group at position 4.

The "Reluctant Nucleophile"

The amino group (-NH₂) in this molecule is significantly deactivated compared to aniline or simple PABA (para-aminobenzoic acid) derivatives.

-

Electronic Deactivation: The lone pair on the nitrogen is delocalized into the aromatic ring and further withdrawn by the para-ester group (resonance withdrawal) and the ortho-bromine and ortho-fluorine atoms (inductive withdrawal).

-

Steric Crowding: The amino group is "sandwiched" between a large bromine atom (Van der Waals radius ~1.85 Å) and a fluorine atom (radius ~1.47 Å). This creates a "steric gate" that hinders attack on bulky electrophiles.

Implication: Standard alkylation conditions (e.g., alkyl halides + base) often fail or proceed sluggishly. Acylation and urea formation require forcing conditions or activated electrophiles (e.g., isocyanates, acid chlorides with DMAP).

pKa Estimation

While unsubstituted aniline has a pKa of ~4.6, the cumulative electron-withdrawing effects of the 1-COOEt, 3-Br, and 5-F groups depress the pKa of the conjugate acid (anilinium ion) to approximately 0.5 – 1.5 .

-

Practical Consequence: The molecule is a very weak base. It will not protonate under standard acidic workup conditions (pH 2–3), allowing it to remain in the organic phase during extraction.

Part 2: Core Reactivity Profiles

The reactivity of this compound can be triaged into three primary workflows: Urea Formation (Kinase Linkers), Indole Annulation , and Chemo-selective Coupling .

Workflow A: Urea Formation (The "Sorafenib" Motif)

The most common application of this scaffold is the formation of diaryl ureas, a critical pharmacophore in kinase inhibitors (stabilizing the "DFG-out" kinase conformation).

-

Reaction: Aminolysis of Isocyanates.

-

Mechanism: The poor nucleophilicity of the aniline nitrogen requires the electrophile (isocyanate) to be highly reactive.

-

Optimization:

-

Solvent: Aprotic polar solvents (THF, DCM) are preferred to stabilize the polar transition state.

-

Catalysis: Although isocyanates are reactive, the steric bulk of the 3-Br group often necessitates mild heating (40–60°C) or the addition of a non-nucleophilic base (DIPEA) to ensure complete conversion.

-

Workflow B: Indole Synthesis (The "Larock" Route)

The presence of the ortho-bromine relative to the amino group makes this molecule a prime candidate for Larock Indole Synthesis or Sonogashira-Cyclization cascades. This transforms the linear benzoate into a bicyclic indole core.

-

Step 1: Sonogashira coupling of an alkyne at the C3-Br position.

-

Step 2: Cyclization of the C4-NH₂ onto the alkyne (often Cu or Pd catalyzed).

-

Result: A 4-fluoro-6-ethoxycarbonyl-indole derivative.

Workflow C: Sandmeyer & Deamination

If the amino group is a "dummy" directing group used to install the halogens, it can be removed or substituted.

-

Diazotization: Requires anhydrous conditions (e.g., t-BuONO) due to the poor solubility of the starting material in aqueous acid.

-

Substitution: The diazonium salt can be displaced by Iodine (KI) to create a 3-Br-4-I-5-F substituted benzoate—a highly valuable building block for sequential cross-coupling.

Part 3: Visualization of Reactivity

The following diagram maps the logical flow of synthetic transformations starting from the core scaffold.

Caption: Synthetic divergence map for this compound showing three primary reaction pathways.

Part 4: Validated Experimental Protocols

Protocol 1: Synthesis of a Diaryl Urea (Kinase Linker)

This protocol overcomes the low nucleophilicity of the steric-hindered amine.

Materials:

-

This compound (1.0 eq)

-

Aryl Isocyanate (1.1 eq)

-

Anhydrous THF (0.2 M concentration)

-

Pyridine (0.5 eq - optional catalyst)

Procedure:

-

Dissolution: Charge a flame-dried reaction flask with this compound and anhydrous THF under Nitrogen atmosphere. Stir until fully dissolved.

-

Addition: Add the Aryl Isocyanate dropwise via syringe. If the reaction is sluggish (monitored by TLC/LCMS), add Pyridine.

-

Heating: Heat the mixture to 50°C for 4–6 hours. The electron-deficient nature of the aniline requires thermal energy to overcome the activation barrier.

-

Workup: Cool to room temperature. The urea product often precipitates directly from THF.

-

Isolation: Filter the solid. If no precipitate forms, concentrate the solvent and triturate with diethyl ether/hexane (1:1).

-

Purification: Recrystallize from Ethanol/Water if necessary.

Critical Control Point: Do not use nucleophilic solvents (MeOH, EtOH) as they will compete with the aniline for the isocyanate, forming carbamates.

Protocol 2: One-Pot Synthesis of 2-Substituted Indole

Leveraging the ortho-bromo/amino motif.

Materials:

-

This compound (1.0 eq)

-

Terminal Alkyne (1.2 eq)

-

Pd(PPh3)2Cl2 (5 mol%)

-

CuI (2 mol%)

-

Triethylamine (3.0 eq)

-

DMF (degassed)

Procedure:

-

Setup: Combine the benzoate, Pd catalyst, and CuI in a pressure tube. Evacuate and backfill with Argon (3x).

-

Solvent: Add degassed DMF and Triethylamine.

-

Coupling: Add the alkyne. Seal the tube.

-

Reaction: Heat to 100°C for 12 hours.

-

Workup: Dilute with EtOAc, wash with water (3x) to remove DMF. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc).

Part 5: Safety & Handling

-

Halogenated Anilines: This compound is a potential skin sensitizer and may cause methemoglobinemia if absorbed in large quantities. Handle in a fume hood with nitrile gloves.

-

Sandmeyer Reactions: If performing diazotization, be aware that diazonium salts of electron-poor anilines can be unstable. Do not let the intermediate dry out; proceed immediately to the substitution step.

-

Waste: Segregate halogenated organic waste from non-halogenated waste streams.

References

-

Synthesis and Reactivity of Polyhalogenated Anilines. Source:Journal of Organic Chemistry, 2012. Context: Discusses the electronic deactivation of anilines by ortho-halogen substituents. (General Journal Link)

-

Larock Indole Synthesis: Scope and Limitations. Source:Journal of the American Chemical Society, 1991. Context: Foundational text on converting o-haloanilines to indoles.

-

This compound Product Data. Source:PubChem Compound Summary. Context: Physicochemical properties and CAS verification.[7][8][9][10]

-

Design of Type II Kinase Inhibitors using Diaryl Ureas. Source:Nature Reviews Drug Discovery, 2011. Context: Explains the structural role of the urea linker derived from this scaffold.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 3. researchgate.net [researchgate.net]

- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 8. 4-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 9971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-AMINO-3-BROMO-5-FLUOROBENZOIC ACID [P41530] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 10. keyorganics.net [keyorganics.net]

Strategic Functionalization: The Reactivity Profile of Ethyl 4-Amino-3-bromo-5-fluorobenzoate

Topic: Chemical Reactivity of the Bromine Atom in Ethyl 4-Amino-3-bromo-5-fluorobenzoate Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

This compound (CAS: 1214353-73-3 analogs) represents a high-value "push-pull" polysubstituted arene scaffold. Commonly utilized in the synthesis of Hypoxia-Inducible Factor-2

This guide focuses exclusively on the bromine atom at the C3 position . Unlike simple aryl bromides, the reactivity of this specific bromine is modulated by the strong electron-donating capability of the ortho-amino group (C4) and the electron-withdrawing nature of the para-ester (C1) and meta-fluorine (C5). This unique electronic landscape dictates specific protocols for Palladium-catalyzed cross-coupling and heterocycle annulation.

Electronic Landscape & Mechanistic Implications[1]

To manipulate the bromine atom effectively, one must understand the electronic environment of the C3 carbon.

The "Push-Pull" Effect

-

Deactivation (The "Pull"): The C1-ethyl ester and C5-fluorine atom exert inductive (

) and mesomeric ( -

Activation (The "Push"): The C4-amino group is a strong electron donor (

). Because the bromine is ortho to this amine, the electron density is pushed toward the C3-Br bond. -

Net Result: The C3-Br bond possesses increased double-bond character compared to electron-deficient aryl halides. Consequently, oxidative addition of Pd(0) —the rate-determining step in most cross-couplings—is kinetically slower here than in simple bromobenzoates.

Implication for Catalyst Choice: Standard ligands (e.g., PPh

Primary Vector: Palladium-Catalyzed Cross-Coupling[2][3]

The primary utility of the C3-bromine is as a handle for C–C or C–N bond formation.

Suzuki-Miyaura Coupling

This is the most reliable transformation for this scaffold. The reaction installs aryl or heteroaryl groups at C3.

-

Chemoselectivity: The reaction occurs exclusively at the C-Br bond; the C-F bond remains inert under standard Suzuki conditions (up to 100°C).

-

Base Sensitivity: The presence of the ester (C1) precludes the use of strong hydroxide bases (NaOH/KOH) which would cause saponification. Potassium phosphate (

) or Cesium carbonate (

Buchwald-Hartwig Amination

Replacing the bromine with a secondary amine is feasible but challenging due to the competing free primary amine at C4.

-

Risk: Self-coupling (polymerization) is possible if the C4-amine acts as the nucleophile for another molecule's C3-bromide.

-

Mitigation: This transformation usually requires protecting the C4-amine (e.g., Boc-protection) before attempting Buchwald coupling at C3.

Secondary Vector: Heterocycle Annulation

The structural proximity of the C3-Bromine and C4-Amino group allows for "one-pot" cyclization reactions, a powerful strategy for building fused ring systems like Benzimidazoles or Indoles .

Pathway: Copper-Catalyzed Cyclization

Reacting this scaffold with an aldehyde or amidine in the presence of Cu(I) leads to ring closure. The amine forms an imine, and the bromine undergoes intramolecular coupling.

Visualization: Chemoselectivity & Pathways

The following diagram maps the orthogonal reactivity of the molecule, highlighting the specific role of the bromine atom.

Figure 1: Chemoselectivity map illustrating the divergence of reaction pathways based on the C3-Bromine and C4-Amino proximity.

Experimental Protocol: Optimized Suzuki Coupling

This protocol is designed to couple the C3-Bromine with a phenylboronic acid while preserving the ester and avoiding catalyst poisoning by the amine.

Materials

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.2 equiv)

-

Catalyst:

(5 mol%)-

Rationale: The bidentate ferrocene ligand resists displacement by the substrate's free amine.

-

-

Base:

(3.0 equiv, anhydrous)-

Rationale: Mild enough to prevent ester hydrolysis; buffers the HBr byproduct.

-

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

-

Rationale: Water is essential for the transmetallation step in the Suzuki catalytic cycle.

-

Step-by-Step Methodology

-

Degassing (Critical):

-

Charge a reaction vial with the solvent mixture (Dioxane/Water).

-

Sparge with Argon or Nitrogen for 15 minutes. Dissolved oxygen is the primary cause of yield loss in this electron-rich system.

-

-

Reagent Charging:

-

Add the Substrate, Boronic Acid, and Base to the vial.

-

Add the Palladium catalyst last under a positive stream of inert gas.

-

-

Reaction:

-

Seal the vial and heat to 90°C for 4–12 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 3:1). The starting material (Bromide) usually has a lower Rf than the coupled product.

-

-

Workup:

-

Cool to room temperature.[1]

-

Filter through a pad of Celite to remove Palladium black.

-

Dilute with Ethyl Acetate and wash with water (x2) and Brine (x1).

-

Dry over

and concentrate.

-

-

Purification:

-

Flash column chromatography on Silica Gel.

-

Note: The 4-amino group makes the product "sticky" on silica. Pre-treat the column with 1% Triethylamine if streaking occurs.

-

Safety & Handling (MSDS Summary)

| Hazard Class | Description | Handling Precaution |

| Skin Irritant | The C3-Br and C5-F substituents increase lipophilicity, enhancing skin absorption. | Wear nitrile gloves (double-glove recommended). |

| Eye Damage | Crystalline solids of this class are abrasive and chemically irritating. | Use safety goggles; work in a fume hood. |

| Aquatic Toxicity | Halogenated benzoates are often persistent in aquatic environments. | Collect all aqueous waste for halogenated disposal. |

References

-